BenchChemオンラインストアへようこそ!

MI-3454

Menin-MLL1 inhibitor biochemical potency fluorescence polarization

MI-3454 is a second-generation, orally bioavailable menin-MLL1 inhibitor with subnanomolar potency (IC50 0.51 nM), a ~60-fold improvement over MI-503. Demonstrates complete remission in MLL-r/NPM1-mutated PDX models and supports twice-daily oral dosing. Essential for research prioritizing oral bioavailability and durable target engagement.

Molecular Formula C32H35F3N8OS
Molecular Weight 636.74
CAS No. 2134169-43-8
Cat. No. B2794154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-3454
CAS2134169-43-8
Molecular FormulaC32H35F3N8OS
Molecular Weight636.74
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F
InChIInChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41)
InChIKeyMBFYNGBMAACLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MI-3454 (CAS 2134169-43-8) Menin-MLL1 Interaction Inhibitor: Procurement-Grade Overview for Preclinical Leukemia Research


MI-3454 (CAS 2134169-43-8) is a second-generation, orally bioavailable small molecule inhibitor of the menin-MLL1 protein-protein interaction, characterized by subnanomolar biochemical potency (IC50 = 0.51 nM) and demonstrated efficacy in MLL1-rearranged and NPM1-mutated leukemia models [1]. Developed through structure-guided optimization of the MI-463/MI-503 scaffold, MI-3454 represents a significant advancement in menin inhibitor pharmacology, showing an approximately 60-fold improvement in biochemical potency over its predecessor MI-503 . The compound exhibits a favorable oral pharmacokinetic profile in murine models and has demonstrated complete remission induction in patient-derived xenograft models of both MLL1-rearranged and NPM1-mutated acute leukemias [1][2].

Why MI-3454 Cannot Be Interchanged with First-Generation Menin-MLL Inhibitors: A Procurement-Risk Analysis


Menin-MLL1 inhibitors exhibit substantial divergence in biochemical potency, oral bioavailability, and in vivo target engagement that precludes simple substitution. First-generation compounds such as MI-503 and MI-463, while demonstrating on-target activity in MLL leukemia models, possess biochemical IC50 values in the 14–15 nM range [1]. MI-3454 represents a structurally optimized second-generation molecule with subnanomolar potency (IC50 = 0.51 nM), corresponding to an approximate 60-fold improvement in biochemical inhibition of the menin-MLL1 interaction [2]. This potency differential translates into enhanced cellular antiproliferative activity, with GI50 values of 7–27 nM against MLL-rearranged leukemia cell lines for MI-3454 . Moreover, oral bioavailability varies considerably across this class: MI-463 demonstrates 45% oral bioavailability, whereas MI-3454 exhibits improved oral exposure and sustained plasma concentrations sufficient for twice-daily oral dosing regimens in murine models [1]. Substituting a lower-potency or less bioavailable analog would compromise experimental reproducibility and likely require dose escalation that may introduce off-target effects or toxicity.

MI-3454 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis for Procurement Decision Support


MI-3454 vs. MI-503: 60-Fold Superior Biochemical Potency in Menin-MLL1 Fluorescence Polarization Assay

MI-3454 demonstrates a biochemical IC50 of 0.51 nM against the menin-MLL1 interaction in fluorescence polarization competition assays, representing an approximately 60-fold improvement in potency compared to the first-generation menin inhibitor MI-503 (IC50 = 14.7 nM) [1]. This potency enhancement was achieved through structure-guided optimization based on co-crystal structures of earlier menin-inhibitor complexes, with MI-3454 exhibiting a high-resolution (1.24 Å) binding mode to the menin MLL-binding pocket [2]. The subnanomolar potency of MI-3454 enables robust target engagement at substantially lower compound concentrations, reducing the likelihood of off-target pharmacology at therapeutically relevant exposures.

Menin-MLL1 inhibitor biochemical potency fluorescence polarization protein-protein interaction structure-activity relationship

MI-3454 vs. MI-463: Differential Oral Bioavailability and Pharmacokinetic Exposure in Murine Models

MI-3454 exhibits a favorable oral pharmacokinetic profile in mice, with sustained plasma concentrations following oral administration of 100 mg/kg and a terminal half-life (T1/2) of 3.2 hours following intravenous administration at 15 mg/kg, achieving a Cmax of 4698 ng/mL [1]. While MI-463 demonstrates an oral bioavailability of 45% in murine models [2], MI-3454's oral exposure profile supports twice-daily oral dosing regimens that achieve robust and sustained target engagement sufficient for complete remission induction in patient-derived xenograft models [1]. The improved oral pharmacokinetics of MI-3454, combined with its enhanced biochemical potency, translates into superior in vivo efficacy at clinically relevant dosing schedules.

oral bioavailability pharmacokinetics in vivo exposure menin inhibitor preclinical development

MI-3454 Cellular Antiproliferative Activity: GI50 Range of 7-27 nM Across MLL-Rearranged Leukemia Cell Lines

In 7-day MTT cell viability assays, MI-3454 demonstrates potent antiproliferative activity against a panel of human MLL-rearranged leukemia cell lines, with GI50 values ranging from 7 nM to 27 nM [1]. Specifically, MI-3454 exhibits GI50 values of 12.5 nM in MOLM-13 cells (MLL-AF9 fusion) and similar potency in MV-4-11 (MLL-AF4), KOPN-8 (MLL-ENL), SEM (MLL-AF4), and RS4-11 (MLL-AF4) cells [1]. In contrast, MI-3454 shows minimal activity (>100-fold selectivity window) against control leukemic cell lines without MLL1 translocations, including K562, SET2, REH, and U937 cells [1]. This cellular potency profile is consistent with the compound's enhanced biochemical activity and translates the 60-fold biochemical potency improvement into functionally meaningful antiproliferative effects at low nanomolar concentrations.

cellular antiproliferation MLL-rearranged leukemia GI50 MOLM-13 MV-4-11 leukemia cell lines

MI-3454 In Vivo Efficacy: Complete Remission in MLL-Rearranged and NPM1-Mutated PDX Leukemia Models

MI-3454 induces complete remission or sustained leukemia regression in multiple patient-derived xenograft (PDX) models of both MLL1-rearranged and NPM1-mutated acute leukemias when administered as a single agent [1]. In NPM1-mutated AML PDX models (NPM1-3055 and NPM1-4392), oral administration of MI-3454 at 100 mg/kg twice daily resulted in significant reduction of human CD45+ leukemic cells in peripheral blood, spleen, and bone marrow compartments [2]. Quantitative flow cytometry analysis demonstrated that MI-3454 treatment reduced human CD45+ cell burden from vehicle-treated baseline levels to near-complete elimination in both peripheral blood and bone marrow at study endpoints [2]. Mice receiving MI-3454 for 20 days showed no signs of leukemia even several months after treatment cessation, indicating durable remission induction [3]. This in vivo efficacy profile, achieved with an orally bioavailable single agent, distinguishes MI-3454 from earlier menin inhibitors that required intraperitoneal administration (MI-503) or demonstrated more modest tumor growth inhibition (MI-463: 82% TGI in MV4-11 xenografts) rather than complete remission [4][5].

patient-derived xenograft PDX model in vivo efficacy complete remission MLL-rearranged leukemia NPM1-mutated AML

MI-3454 Hepatic Stability: Mouse and Human Liver Microsome Half-Life Supporting In Vivo Application

MI-3454 demonstrates favorable metabolic stability in both mouse and human liver microsome assays, with half-lives (t1/2) of 20.4 minutes and 37.1 minutes, respectively [1]. This metabolic stability profile contributes to the compound's sustained oral exposure and supports its use in both murine preclinical models and as a translational tool compound with human-relevant ADME properties. While comparative liver microsome stability data for earlier menin inhibitors (MI-503, MI-463, VTP50469) in the same assay system are not systematically reported in the primary literature, MI-3454's stability parameters are consistent with its demonstrated oral bioavailability and in vivo efficacy [1]. Importantly, MI-3454 does not potently inhibit cytochrome P450 enzymes, showing less than 50% inhibition at 10 μM concentrations [1], which reduces the risk of metabolism-based drug-drug interactions in combination therapy studies.

liver microsome stability metabolic stability in vitro ADME half-life preclinical pharmacokinetics

MI-3454 Selectivity: Minimal Activity in Non-MLL-Rearranged Leukemia Cell Lines Confirms On-Target Mechanism

MI-3454 exhibits a pronounced selectivity window, with minimal antiproliferative activity against leukemic cell lines lacking MLL1 translocations [1]. In 7-day MTT assays, MI-3454 demonstrated GI50 values of 7-27 nM against MLL-rearranged cell lines (MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11) but showed negligible effects on control cell lines K562, SET2, REH, and U937 at concentrations up to >100-fold above the GI50 range for sensitive lines [1]. This selectivity profile is consistent with the on-target mechanism of action—disruption of the menin-MLL1 fusion protein interaction—and aligns with the established dependency of MLL-rearranged and NPM1-mutated leukemias on menin-mediated transcriptional programs. While first-generation menin inhibitors MI-503 and MI-463 also demonstrate selectivity for MLL-rearranged lines, MI-3454's enhanced potency combined with maintained selectivity provides an improved therapeutic index [2][3].

selectivity on-target activity MLL-rearranged NPM1-mutated leukemia specificity

MI-3454 Optimal Application Scenarios: Evidence-Based Use Cases for Preclinical Leukemia Research and Drug Discovery


In Vivo Proof-of-Concept Studies in MLL-Rearranged or NPM1-Mutated Leukemia PDX Models Requiring Oral Dosing

MI-3454 is optimally deployed in preclinical studies requiring oral administration and robust, single-agent efficacy in patient-derived xenograft models of MLL1-rearranged or NPM1-mutated acute leukemias. Based on the compound's demonstrated ability to induce complete remission in both MLL-r and NPM1-mutated PDX models when administered orally at 100 mg/kg twice daily [1], researchers should prioritize MI-3454 over first-generation menin inhibitors (MI-503, MI-463) for studies where durable remission induction and oral bioavailability are critical endpoints. The compound's favorable oral PK profile (T1/2 = 3.2 h; sustained plasma concentrations) supports twice-daily oral dosing regimens that maintain target engagement throughout the dosing interval [2].

High-Sensitivity Cellular Target Engagement Assays Requiring Subnanomolar Potency

For in vitro studies requiring maximal biochemical potency to ensure complete target engagement at low compound concentrations, MI-3454's subnanomolar IC50 (0.51 nM) makes it the preferred menin-MLL1 inhibitor [1]. Applications include: (i) chromatin immunoprecipitation (ChIP) studies examining menin occupancy at MLL target gene loci, where complete displacement of menin from chromatin is required; (ii) gene expression profiling experiments in MLL-rearranged leukemia cells, where MI-3454 at 50 nM for 6 days robustly downregulates HOXA9, MEIS1, MEF2C, DLX2, HOXA10, PBX3, and FLT3 [2]; and (iii) clonogenic assays in primary patient samples, where MI-3454 at 3-12 nM substantially reduces clonogenic potential .

Combination Therapy Studies with Kinase Inhibitors or Epigenetic Modulators

MI-3454 is validated for use in combination studies with kinase inhibitors, as demonstrated by global gene expression analyses combining MI-3454 (250 nM) with Palbociclib (75 nM, CDK4/6 inhibitor) or Gilteritinib (150 nM, FLT3 inhibitor) in primary AML samples [1]. These studies revealed synergistic effects on gene expression programs related to cell cycle regulation, cancer markers, and epigenetic/transcriptional regulation [1]. Researchers designing combination therapy experiments should select MI-3454 based on: (i) its documented combinatorial activity with clinically relevant kinase inhibitors; (ii) its minimal CYP450 inhibition profile (<50% inhibition at 10 μM) [2], reducing confounding drug-drug interaction artifacts; and (iii) its oral bioavailability, which facilitates chronic co-dosing in murine models.

Preclinical Safety and Tolerability Assessments Requiring Extended Dosing Durations

For studies evaluating the therapeutic window and long-term tolerability of menin-MLL1 inhibition, MI-3454 is the appropriate tool compound based on its documented safety profile in murine models. The compound was well tolerated in mice and did not impair normal hematopoiesis during extended treatment periods [1]. Mice receiving MI-3454 for 20 days showed no signs of leukemia several months after treatment cessation, indicating that therapeutic efficacy was achieved without irreversible toxicity to normal hematopoietic stem and progenitor cells [1]. This tolerability profile, combined with the compound's oral bioavailability, makes MI-3454 suitable for chronic dosing studies that assess cumulative toxicity, resistance emergence, and durability of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-3454

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.